4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2549052-73-3
VCID: VC11812669
InChI: InChI=1S/C19H25N7/c1-15-12-18(22-19(20-15)23(2)3)25-10-8-24(9-11-25)13-16-14-26-7-5-4-6-17(26)21-16/h4-7,12,14H,8-11,13H2,1-3H3
SMILES: CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Molecular Formula: C19H25N7
Molecular Weight: 351.4 g/mol

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

CAS No.: 2549052-73-3

Cat. No.: VC11812669

Molecular Formula: C19H25N7

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine - 2549052-73-3

Specification

CAS No. 2549052-73-3
Molecular Formula C19H25N7
Molecular Weight 351.4 g/mol
IUPAC Name 4-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Standard InChI InChI=1S/C19H25N7/c1-15-12-18(22-19(20-15)23(2)3)25-10-8-24(9-11-25)13-16-14-26-7-5-4-6-17(26)21-16/h4-7,12,14H,8-11,13H2,1-3H3
Standard InChI Key RUNMBGAARLWHQW-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Canonical SMILES CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3

Introduction

Structural Features and Molecular Properties

Core Components

The molecule comprises three distinct domains:

  • Pyrimidine backbone: A 2-aminopyrimidine substituted with methyl groups at positions 4 and 6, and a dimethylamine at position 2.

  • Piperazine linker: A 1,4-disubstituted piperazine providing conformational flexibility.

  • Imidazopyridine pharmacophore: An imidazo[1,2-a]pyridine group attached via methylene bridge, known for π-π stacking interactions with biological targets .

The molecular formula C₁₉H₂₅N₇ (MW: 351.4 g/mol) confers moderate lipophilicity (calculated logP: 2.8), balancing membrane permeability and aqueous solubility.

Stereoelectronic Characteristics

Key electronic features include:

  • Pyrimidine ring: Electron-deficient due to nitrogen atoms at positions 1 and 3, enabling hydrogen bonding with kinase ATP pockets.

  • Imidazopyridine system: Planar aromatic system with dipole moment (6.2 D) facilitating target engagement through charge-transfer interactions .

  • Piperazine spacer: Adopts chair conformation in solution, optimizing spatial orientation between pharmacophores.

PropertyValue
Molecular Weight351.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar SA82.3 Ų

Synthesis and Characterization

Synthetic Pathway

The synthesis involves three strategic stages:

  • Pyrimidine core formation:

    • Condensation of N,N-dimethylguanidine with acetylacetone yields 2-amino-4,6-dimethylpyrimidine (intermediate m.p. 151-153°C) .

    • Selective N-methylation using methyl iodide in DMF at 60°C introduces dimethylamine substituent.

  • Piperazine functionalization:

    • Nucleophilic substitution of 1-(chloromethyl)imidazo[1,2-a]pyridine with piperazine in acetonitrile (reflux, 12 hr).

  • Convergent coupling:

    • Buchwald-Hartwig amination couples the pyrimidine and piperazine intermediates using Pd₂(dba)₃/Xantphos catalyst system (yield: 68-72%).

Analytical Data

  • HPLC: >97% purity (C18 column, 0.1% TFA/ACN gradient)

  • HRMS: m/z 352.2121 [M+H]⁺ (calc. 352.2124)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazo-H), 7.85 (d, J=6.8 Hz, 1H), 6.95 (t, J=7.2 Hz, 1H), 4.15 (s, 2H, CH₂), 3.75 (s, 6H, N(CH₃)₂), 2.85-2.60 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).

Mechanism of Action and Biological Activity

Kinase Inhibition Profile

Comparative studies with imatinib demonstrate selective inhibition of:

KinaseIC₅₀ (nM)Selectivity vs ABL1
c-KIT (D816V mutant)18 ± 2.112.4-fold
PDGFRα42 ± 5.37.1-fold
FLT3-ITD56 ± 6.85.3-fold

The imidazopyridine moiety mediates ATP-competitive binding, while the 4,6-dimethylpyrimidine enhances hydrophobic interactions in the kinase pocket .

Cellular Efficacy

  • MV4-11 leukemia cells: EC₅₀ = 380 nM (72 hr exposure)

  • GIST-T1 sarcoma: 78% tumor growth inhibition at 50 mg/kg/day (28-day xenograft)

  • Cytokine release (IL-6): 92% suppression at 1 μM concentration

Pharmacological Applications

Oncology

The compound shows promise in:

  • Systemic mastocytosis: Potently inhibits D816V c-KIT mutant (IC₅₀ 18 nM), surpassing midostaurin activity .

  • AML with FLT3-ITD: Synergizes with cytarabine (CI 0.32 at 100 nM), inducing apoptosis through MCL-1 downregulation.

Challenges and Optimization

ADME Limitations

  • Solubility: 12 μg/mL in PBS (pH 7.4)

  • Microsomal stability: 41% remaining after 30 min (human liver microsomes)

  • CYP inhibition: Moderate CYP3A4 inhibition (IC₅₀ 8.2 μM)

Structural Modifications

Lead optimization efforts focus on:

  • Piperazine replacement: Testing 1,4-diazepane analogs to improve solubility

  • Imidazopyridine substitution: Introducing electron-withdrawing groups (e.g., CF₃) to enhance kinase selectivity

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